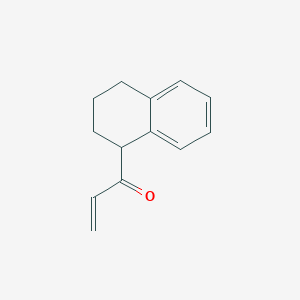
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one is an organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a propenone group
Métodos De Preparación
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one typically involves the reaction of 1-tetralone with propenal (acrolein) under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalysts to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can interact with biological targets.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with improved efficacy and reduced toxicity.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its propenone group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets, contributing to its overall biological effects .
Comparación Con Compuestos Similares
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound shares the tetrahydronaphthalene core but differs in having a hydroxyl group instead of the propenone group.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has an amine group attached to the tetrahydronaphthalene ring, leading to distinct chemical behavior and applications.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound features a similar propenone group but with additional methyl substitutions, affecting its chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14O |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2 |
Clave InChI |
RATWUDNRSNCNFS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1CCCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)

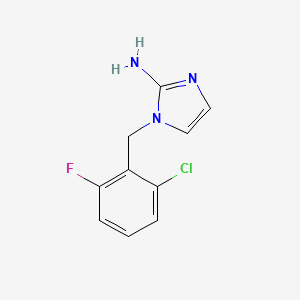
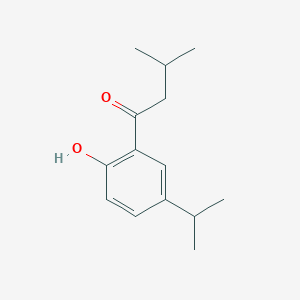
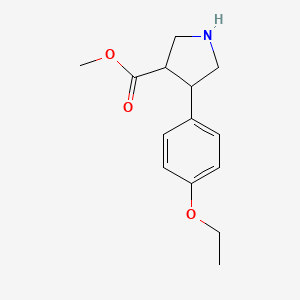
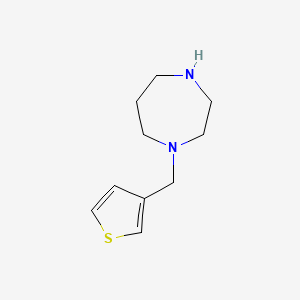

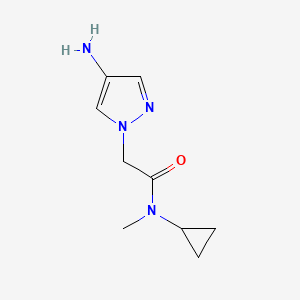
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
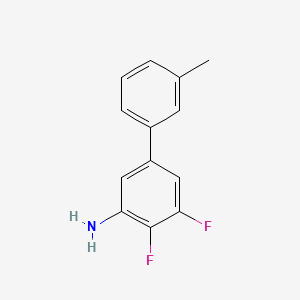
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)

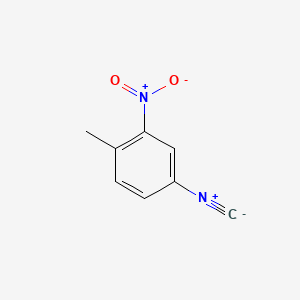
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
